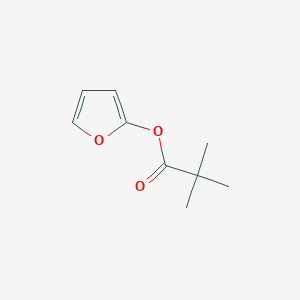

furan-2-yl 2,2-dimethylpropanoate

描述

2-Furyl 2,2-dimethylpropionate is an organic compound with the molecular formula C9H12O3. It is characterized by the presence of a furan ring, which is a five-membered aromatic ring containing one oxygen atom.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Furyl 2,2-dimethylpropionate typically involves the esterification of 2-furylcarbinol with 2,2-dimethylpropionic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of 2-Furyl 2,2-dimethylpropionate can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and renewable catalysts, can further enhance the sustainability of the production process .

化学反应分析

Types of Reactions

2-Furyl 2,2-dimethylpropionate undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The hydrogen atoms on the furan ring can be substituted with various functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under mild conditions.

Major Products Formed

Oxidation: Furan-2,5-dicarboxylic acid.

Reduction: 2-Furyl 2,2-dimethylpropanol.

Substitution: Various halogenated or alkylated derivatives of the furan ring.

科学研究应用

Renewable Energy Applications

Biofuel Production

Furan derivatives, particularly 2,5-dimethylfuran (DMF), have gained attention as potential biofuels due to their favorable physicochemical properties. DMF can be synthesized from carbohydrates through catalytic processes. The conversion of fructose and glucose into DMF provides a renewable energy source that is comparable to traditional fossil fuels in terms of energy density and combustion efficiency. Notably, DMF has an energy density approximately 40% greater than that of ethanol and is chemically stable with a lower tendency to absorb moisture from the atmosphere .

Catalytic Transformation

Recent studies have focused on the catalytic transformation of waste carbohydrates into furan-based biofuels. The synthesis of DMF from carbohydrate sources has been highlighted as an attractive solution to address energy shortages and environmental pollution. The physicochemical properties of DMF make it a promising candidate for use in internal combustion engines, demonstrating thermal efficiency similar to gasoline .

Material Science Applications

Polymer Synthesis

Furan-2-yl 2,2-dimethylpropanoate can serve as a precursor for the synthesis of various polymers. For instance, it can be used in the production of polyfuranoate-based materials that exhibit desirable mechanical and thermal properties. Such materials are being explored for applications in packaging and biodegradable plastics due to their renewable origins and reduced environmental impact .

Conductive Polymers

Furan derivatives are known for their ability to form conductive polymers. Research indicates that polyfuran exhibits relatively high electrical conductivity, making it suitable for applications in organic electronics and sensors. The incorporation of furan moieties into polymer structures can enhance their electronic properties, leading to advancements in flexible electronics and photovoltaic devices .

Medicinal Chemistry Applications

Pharmacological Properties

Furan derivatives have been extensively studied for their pharmacological activities. Compounds containing furan rings often exhibit cytotoxic and antitumor properties, making them potential candidates for cancer treatment . Additionally, furan-based compounds have shown promise as anti-inflammatory agents and neuroprotective agents in various preclinical studies.

Drug Development

The unique structural features of this compound allow it to be utilized as a building block in drug design. Its ability to form stable complexes with biological targets can be exploited in the development of novel therapeutic agents aimed at treating various diseases, including cancer and neurodegenerative disorders .

Case Studies

作用机制

The mechanism of action of 2-Furyl 2,2-dimethylpropionate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as an inhibitor of certain enzymes or receptors, leading to the modulation of cellular processes. The furan ring’s aromatic nature allows it to engage in π-π interactions with aromatic amino acids in proteins, thereby affecting their function .

相似化合物的比较

Similar Compounds

2-Furylmethanol: Similar structure but with a hydroxyl group instead of an ester group.

2-Furylacetic acid: Contains a carboxylic acid group instead of an ester group.

2-Furylmethylamine: Contains an amine group instead of an ester group.

Uniqueness

2-Furyl 2,2-dimethylpropionate is unique due to its ester functional group, which imparts distinct chemical reactivity and physical properties. This makes it particularly useful in applications where ester functionality is desired, such as in the synthesis of polymers and resins .

生物活性

Furan-2-yl 2,2-dimethylpropanoate is a compound that has garnered attention due to its potential biological activities, particularly in the realms of antimicrobial and anti-inflammatory effects. This article delves into the biological activity of this compound, supported by various studies and findings.

Chemical Structure and Properties

This compound is a furan derivative characterized by a furan ring attached to a 2,2-dimethylpropanoate moiety. The presence of the furan ring is significant as it is associated with various biological activities. The structural formula can be represented as follows:

Antimicrobial Activity

Furan derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the furan ring exhibit selective inhibition against various microbial strains. For instance, studies have shown that certain furan derivatives can inhibit the growth of gram-positive bacteria such as Staphylococcus aureus and gram-negative bacteria like Escherichia coli .

Table 1: Antimicrobial Activity of Furan Derivatives

| Compound | Microbial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| This compound | Staphylococcus aureus | 15 | |

| This compound | Escherichia coli | 12 | |

| Other Furan Derivatives | Various Strains | Varies |

These findings suggest that furan derivatives could serve as potential leads for developing new antimicrobial agents.

Anti-inflammatory Effects

The anti-inflammatory properties of furan derivatives are also notable. Studies have indicated that these compounds can modulate inflammatory pathways, particularly through the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the synthesis of pro-inflammatory mediators .

Case Study: Inhibition of COX Enzymes

In a study conducted on rat peritoneal macrophages, it was found that furan derivatives significantly suppressed the production of prostaglandin E2 (PGE2), a key inflammatory mediator. The mechanism involved the downregulation of COX-2 expression and other related pathways .

Mechanistic Insights

The biological activities of furan derivatives are often linked to their ability to interact with specific enzymes and receptors within biological systems. For instance:

- Antioxidant Activity : Furan compounds exhibit strong antioxidant properties due to their ability to donate electrons and scavenge free radicals, which may contribute to their anti-inflammatory effects .

- Enzyme Inhibition : Compounds like this compound may inhibit enzymes such as tyrosinase, which is involved in melanin production and has implications in skin disorders .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of furan derivatives. Modifications in substituents on the furan ring or the propanoate moiety can significantly influence their potency and selectivity against various biological targets.

Table 2: Structure-Activity Relationships in Furan Derivatives

属性

IUPAC Name |

furan-2-yl 2,2-dimethylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3/c1-9(2,3)8(10)12-7-5-4-6-11-7/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAHLKGAYIMZHDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OC1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10452495 | |

| Record name | 2-FURYL 2,2-DIMETHYLPROPIONATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10452495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100921-72-0 | |

| Record name | 2-FURYL 2,2-DIMETHYLPROPIONATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10452495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。